
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This functional group is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid structure, while the prop-2-yn-1-yl and 3-methoxyphenyl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be influenced by the nature of its functional groups .Applications De Recherche Scientifique
Receptor Affinity and Antagonistic Properties
5-HT1A and 5-HT2 Receptor Affinity : Compounds similar to 1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine, particularly those with a methoxyphenyl piperazine structure, have been studied for their affinity to 5-HT1A and 5-HT2 receptors. These compounds show high nanomolar affinity for 5-HT1A, moderate affinity for D-2, and low affinity for 5-HT2 receptors. The presence of a methoxyphenyl group is pivotal in binding to these receptors (Mokrosz et al., 1994), (Perrone et al., 1994).
α1- and α2-Adrenoceptors Affinity : Some derivatives of this compound have shown significant binding affinities towards α1- and α2-adrenoceptors. These compounds' structure plays a crucial role in their affinity to these receptors (Marona et al., 2011).
Potential Therapeutic Applications
Antipsychotic and Antidepressant Effects : Certain compounds structurally similar to this compound have been evaluated for their potential as antipsychotic and antidepressant drugs. These studies focus on their interaction with dopamine and serotonin receptors, indicating potential therapeutic applications (Bhosale et al., 2014).
Antiarrhythmic and Antihypertensive Activities : Certain piperazine derivatives exhibit strong antiarrhythmic and antihypertensive activities. These effects may relate to their α-adrenolytic properties, suggesting potential application in cardiovascular therapies (Malawska et al., 2002).
Diagnostic and Imaging Applications
PET Imaging : Piperazine derivatives have been explored for their potential as positron emission tomography (PET) radiotracers in studying serotonergic neurotransmission (Plenevaux et al., 2000).
Dual-Imaging Agent : Methoxyphenyl piperazine derivatives have been studied for application as targeted optical imaging agents, demonstrating potential as dual-imaging agents in medical diagnostics (Chaturvedi et al., 2018).
Other Applications
- Antibacterial Agents : Certain piperazine compounds have been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests potential use in treating bacterial infections resistant to conventional antibiotics (Kim et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-7-15-8-10-16(11-9-15)13-5-4-6-14(12-13)17-2/h1,4-6,12H,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVBWUZNCLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
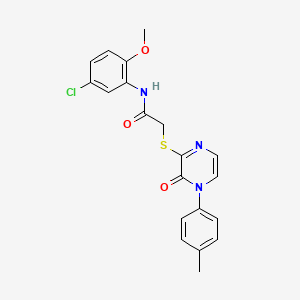
![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)
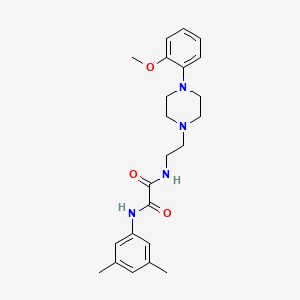

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)
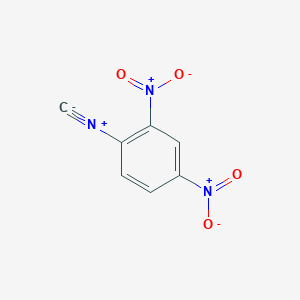
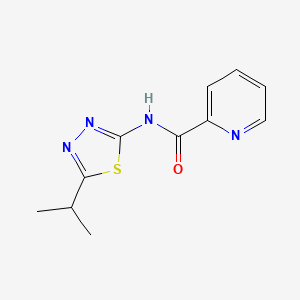
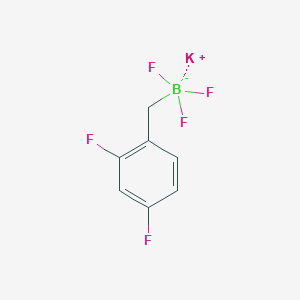
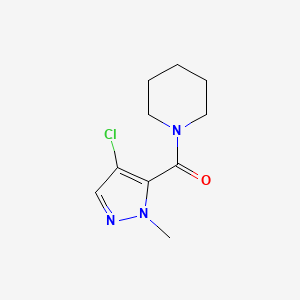

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2920610.png)
![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)